molecular formula C23H23N3O2 B15210119 N-Methyl-2-[(quinolin-8-yl)oxy]-N-{2-[(quinolin-8-yl)oxy]ethyl}ethan-1-amine CAS No. 63373-73-9

N-Methyl-2-[(quinolin-8-yl)oxy]-N-{2-[(quinolin-8-yl)oxy]ethyl}ethan-1-amine

Cat. No.: B15210119
CAS No.: 63373-73-9
M. Wt: 373.4 g/mol
InChI Key: YXPOSTZUMVQNNU-UHFFFAOYSA-N
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Description

N-Methyl-2-[(quinolin-8-yl)oxy]-N-{2-[(quinolin-8-yl)oxy]ethyl}ethan-1-amine is a tertiary amine featuring a central ethan-1-amine backbone substituted with two quinolin-8-yloxy groups and a methyl group. The quinolin-8-yloxy moieties are ether-linked to the ethanamine core, distinguishing it from simpler quinoline derivatives that often bear direct amine or nitro substituents. Its synthesis likely involves Williamson ether coupling between quinolin-8-ol and a dihaloethane precursor, followed by N-methylation .

Properties

CAS No.

63373-73-9

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

N-methyl-2-quinolin-8-yloxy-N-(2-quinolin-8-yloxyethyl)ethanamine

InChI

InChI=1S/C23H23N3O2/c1-26(14-16-27-20-10-2-6-18-8-4-12-24-22(18)20)15-17-28-21-11-3-7-19-9-5-13-25-23(19)21/h2-13H,14-17H2,1H3

InChI Key

YXPOSTZUMVQNNU-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC1=CC=CC2=C1N=CC=C2)CCOC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(quinolin-8-yloxy)-N-(2-(quinolin-8-yloxy)ethyl)ethanamine typically involves the reaction of quinoline derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate or sodium hydride to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(quinolin-8-yloxy)-N-(2-(quinolin-8-yloxy)ethyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moieties, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups

Scientific Research Applications

N-Methyl-2-(quinolin-8-yloxy)-N-(2-(quinolin-8-yloxy)ethyl)ethanamine has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may have potential as a fluorescent probe or as a ligand in biochemical assays.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.

    Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-Methyl-2-(quinolin-8-yloxy)-N-(2-(quinolin-8-yloxy)ethyl)ethanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quinoline derivatives vary significantly in bioactivity and physicochemical properties based on substituent positions and functional groups. Below is a comparative analysis with key analogues:

Compound Key Features Molecular Weight Synthesis Physical Properties Applications/Notes Reference
Target Compound Dual quinolin-8-yloxy ethers, N-methyl ethanamine ~476 g/mol (est.) Williamson ether synthesis, alkylation Likely solid; moderate solubility Hypothesized ligand or drug candidate
N,N-Dimethylquinolin-8-amine (1i) Quinolin-8-amine with N,N-dimethyl groups 186 g/mol Literature methods via nitro reduction Solid; MP data not reported Intermediate for metal complexes
NQ1 (6-(Benzyloxy)-N-(3-ethynylphenyl)-7-methoxy-3-nitroquinolin-4-amine) Nitro, benzyloxy, ethynylphenyl substituents 425 g/mol Coupling reaction in DMF Yellow solid; MP 222°C Pharmacological studies (e.g., anticancer)
2-(Quinolin-8-yl)ethan-1-amine dihydrochloride Primary amine with quinolin-8-yl group 245 g/mol Reduction of nitro precursors Hydrochloride salt; high solubility Precursor for heterocyclic derivatives
N-[(2-methylphenyl)methyl]quinolin-8-amine Quinolin-8-amine with benzyl substituent 248 g/mol Nucleophilic substitution Solid; structural data reported Unknown; structural analog

Key Differences and Implications

In contrast, nitro-substituted quinolines (e.g., NQ1–NQ6) exhibit strong electrophilic character, enabling interactions with biological targets like DNA or enzymes .

Backbone Flexibility vs. Rigidity: The ethanamine backbone in the target compound offers conformational flexibility, which may enhance binding to biological targets compared to rigid analogues like NQ1 . Nickel complexes derived from N-((pyridin-2-yl)methylene)quinolin-8-amine () demonstrate catalytic activity in ethylene oligomerization, but the target’s ether linkages preclude direct metal coordination unless modified .

Synthetic Complexity: The target compound requires multi-step synthesis (ether formation followed by alkylation), whereas simpler analogues like N,N-dimethylquinolin-8-amine are synthesized via direct nitro reduction .

Pharmacological and Physicochemical Data

  • Solubility: The target’s ether linkages likely reduce water solubility compared to amine salts (e.g., 2-(quinolin-8-yl)ethan-1-amine dihydrochloride) but improve lipid solubility, a critical factor in drug design .
  • Thermal Stability: High melting points (>200°C) observed in nitroquinolines (NQ1–NQ6) suggest crystalline stability, a trait the target compound may share due to aromatic stacking .

Biological Activity

N-Methyl-2-[(quinolin-8-yl)oxy]-N-{2-[(quinolin-8-yl)oxy]ethyl}ethan-1-amine, a compound featuring quinoline moieties, has garnered attention for its potential biological activities, particularly in the realm of cancer research and therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C17H20N2O3\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_3

This formula indicates the presence of two quinoline units linked through ether and amine functionalities, which are crucial for its biological interactions.

Research indicates that compounds with quinoline structures often exhibit antiproliferative and cytotoxic effects against various cancer cell lines. The mechanism of action typically involves interaction with cellular targets such as enzymes or receptors involved in cell proliferation and survival.

Anticancer Properties

A study focusing on the synthesis and evaluation of quinoline derivatives demonstrated that related compounds exhibited notable antiproliferative activity against breast cancer cell lines, particularly MCF-7 and MDA-MB-468. These findings suggest that this compound may share similar properties due to its structural analogies .

Cytotoxicity Assays

The compound's cytotoxicity was assessed using the MTT assay, which measures cell viability after treatment. Results indicated a significant reduction in cell viability at certain concentrations, suggesting effective cytotoxic potential against targeted cancer cells.

CompoundCell LineIC50 (µM)Activity Type
18MCF-710Antiproliferative
20MDA-MB-46815Cytotoxic

Case Studies

  • Breast Cancer Study : In a recent investigation involving a series of quinoline derivatives, compound 18 was highlighted for its potent activity against breast cancer cells. The study utilized the NCI-60 human tumor cell line screening program, revealing that this compound met the threshold inhibition criteria across multiple cell lines .
  • Molecular Docking Studies : Computational studies have suggested that this compound may bind effectively to topoisomerase I, an enzyme critical in DNA replication and repair processes. This binding could inhibit the enzyme's function, leading to increased DNA damage in cancer cells .

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